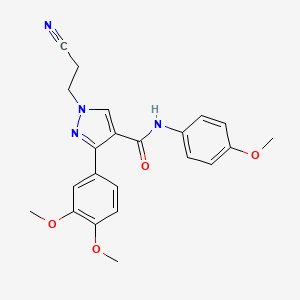![molecular formula C14H22ClNO2 B5084311 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride, also known as methoxyketamine, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of ketamine, which is widely used as an anesthetic agent. Methoxyketamine has been found to have similar anesthetic effects as ketamine but with fewer side effects. This makes it a promising candidate for use in medical research.
作用機序
Methoxyketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and is also involved in learning and memory. By blocking this receptor, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine can produce anesthetic effects and also has potential as an antidepressant.
Biochemical and Physiological Effects:
Methoxyketamine has been found to produce anesthetic effects similar to ketamine but with fewer side effects. It has also been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Methoxyketamine has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
実験室実験の利点と制限
Methoxyketamine has advantages over ketamine in that it has fewer side effects and is less likely to cause hallucinations. This makes it a better candidate for use in medical research. However, 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine is still a relatively new compound and more research is needed to fully understand its effects and potential limitations.
将来の方向性
There are several future directions for research on 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine. One area of research could be its potential use in treating depression and anxiety disorders. Methoxyketamine has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants. Another area of research could be its potential use in treating neurodegenerative diseases. Methoxyketamine has been found to have neuroprotective effects and may be useful in treating diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine and its potential limitations.
合成法
Methoxyketamine can be synthesized by reacting 4-methoxyphenylacetone with diethylamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochlorideine hydrochloride.
科学的研究の応用
Methoxyketamine has been studied for its potential use in medical research. It has been found to have similar anesthetic effects as ketamine but with fewer side effects, making it a promising alternative. Methoxyketamine has also been studied for its potential use in treating depression and anxiety disorders. It has been found to have rapid antidepressant effects, which could be beneficial for patients who do not respond well to traditional antidepressants.
特性
IUPAC Name |
1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4;/h7-9H,5-6,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGWPFUXAKOBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)


![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)

![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)

